Cletoquine-d4 Oxalate

Description

Nomenclature and Chemical Identity

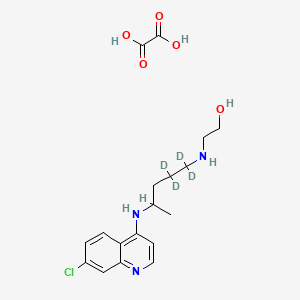

This compound is systematically named as 2-[[4-[(7-Chloroquinolin-4-yl)amino]pentyl-1,1,2,2-d4]amino]ethan-1-ol oxalate, representing its complete chemical structure including the deuterium substitutions. The compound is registered under the Chemical Abstracts Service number 1216461-57-2, providing a unique identifier for this specific deuterated variant. Multiple synonymous designations exist for this compound, including [2H4]-Cletoquine Oxalate, (+/-)-Desethylhydroxychloroquine-d4 Oxalate, and 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl-d4]amino]ethanol Oxalate.

The molecular formula of this compound is documented as C18H20D4ClN3O5, with a molecular weight of 401.88 grams per mole. This formula reflects the incorporation of four deuterium atoms replacing four hydrogen atoms in the original cletoquine structure, combined with the oxalate salt form. The deuterium incorporation is reported to be greater than 99% for deuterated forms (d1-d4) with less than 1% d0 content, ensuring high purity of the labeled compound.

The compound exists as a solid at room temperature and exhibits specific solubility characteristics in various organic solvents. It demonstrates solubility in methanol, dimethyl sulfoxide, and dimethyl formamide, making it suitable for various analytical applications. The storage requirements specify maintenance at -20°C to preserve stability, with reported stability of at least four years under proper storage conditions.

| Property | Value |

|---|---|

| Chemical Abstract Service Number | 1216461-57-2 |

| Molecular Formula | C18H20D4ClN3O5 |

| Molecular Weight | 401.88 g/mol |

| Physical State | Solid |

| Storage Temperature | -20°C |

| Deuterium Incorporation | >99% (d1-d4) |

Historical Context and Development

The development of this compound emerged from the broader research into hydroxychloroquine metabolism and the need for precise analytical standards in pharmaceutical research. While specific historical details of its synthesis are limited in the available literature, the compound represents part of a systematic approach to creating deuterated analogs of pharmaceutical metabolites for analytical purposes.

The creation of deuterated standards follows established principles in analytical chemistry where stable isotope labeling provides enhanced specificity and accuracy in quantitative analysis. The oxalate salt form was likely chosen to improve the compound's stability and handling characteristics compared to the free base form, which is registered under the related Chemical Abstracts Service number 1216461-56-1.

Commercial availability of this compound is provided through specialized chemical suppliers focusing on analytical standards and stable isotope-labeled compounds. These suppliers typically offer the compound through custom synthesis arrangements, reflecting its specialized nature and targeted applications in pharmaceutical research and analytical method development.

Metabolic Relationship to Hydroxychloroquine

This compound serves as a deuterated analog of cletoquine, which is more formally known as desethylhydroxychloroquine. This metabolite represents one of the primary transformation products of hydroxychloroquine in human metabolism. Hydroxychloroquine undergoes biotransformation in the liver through multiple cytochrome P450 isoenzymes, specifically cytochrome P450 2D6, cytochrome P450 3A4, and cytochrome P450 2C8.

The metabolic conversion involves oxidative N-deethylation of hydroxychloroquine, resulting in the formation of desethylhydroxychloroquine along with desethylchloroquine as the two major metabolites. Research has demonstrated that all three cytochrome P450 enzymes contribute to the formation of these primary metabolites to varying degrees, with cytochrome P450 2D6 and cytochrome P450 3A4 playing relatively equal roles in hydroxychloroquine metabolism.

Intrinsic clearance studies using recombinant cytochrome P450 enzymes revealed that cytochrome P450 2D6 exhibits greater than ten-fold higher intrinsic clearance value compared to cytochrome P450 3A4 (0.87 versus 0.075 microliters per minute per picomole). However, when scaled to human liver microsome levels, the intrinsic clearance values become almost equal for cytochrome P450 2D6 and cytochrome P450 3A4 (11 and 14 microliters per minute per milligram, respectively), with cytochrome P450 2C8 contributing 5.7 microliters per minute per milligram.

| Enzyme | Intrinsic Clearance (recombinant) | Scaled Human Liver Microsome Clearance |

|---|---|---|

| Cytochrome P450 2D6 | 0.87 μL/min/pmol | 11 μL/min/mg |

| Cytochrome P450 3A4 | 0.075 μL/min/pmol | 14 μL/min/mg |

| Cytochrome P450 2C8 | Not specified | 5.7 μL/min/mg |

The metabolite desethylhydroxychloroquine retains biological activity, distinguishing it from other metabolites that may be pharmacologically inactive. This active metabolite contributes to the overall therapeutic effects of hydroxychloroquine treatment, making its accurate quantification important for understanding drug efficacy and patient response variability.

Significance in Analytical Research

This compound functions as an essential analytical tool in pharmaceutical research, particularly for the development and validation of analytical methods used in drug development and clinical monitoring. The compound serves as an internal standard for quantification of desethylhydroxychloroquine using gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry techniques.

The deuterated nature of this compound provides several analytical advantages over non-labeled internal standards. The incorporation of four deuterium atoms creates a mass shift that allows mass spectrometry systems to distinguish between the labeled internal standard and the target analyte while maintaining nearly identical chemical and physical properties. This similarity ensures that the internal standard behaves comparably to the analyte during sample preparation, extraction, and chromatographic separation processes.

Applications of this compound extend to analytical method development, method validation processes, and quality control applications for Abbreviated New Drug Applications or during commercial production of hydroxychloroquine-related pharmaceuticals. The compound enables researchers to develop robust analytical methods that can accurately quantify desethylhydroxychloroquine concentrations in biological matrices such as plasma, whole blood, or tissue samples.

The availability of this deuterated standard supports pharmacokinetic studies that investigate hydroxychloroquine metabolism in different patient populations or under various clinical conditions. Such studies contribute to understanding factors that influence drug metabolism, including genetic polymorphisms in cytochrome P450 enzymes, drug-drug interactions, and disease state effects on metabolic capacity.

Quality specifications for this compound typically require greater than 95% chemical purity for the desethylhydroxychloroquine component, with deuterium incorporation exceeding 99% for deuterated forms. These stringent purity requirements ensure that analytical results obtained using this internal standard meet regulatory standards for pharmaceutical analysis and clinical research applications.

| Application Area | Specific Use |

|---|---|

| Method Development | Analytical method optimization |

| Method Validation | Accuracy and precision assessment |

| Quality Control | Pharmaceutical production monitoring |

| Pharmacokinetic Studies | Metabolite quantification |

| Clinical Research | Therapeutic drug monitoring |

Properties

IUPAC Name |

2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6)/i2D2,7D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVGVTDECKJJJK-XNXUTHBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675771 | |

| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216461-57-2 | |

| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuteration of the Pentylamine Side Chain

The deuterated pentylamine segment is synthesized via deuterium-hydrogen exchange or de novo synthesis using deuterated reagents . Common approaches include:

Table 1: Key Reaction Conditions for Pentylamine Deuteration

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Reduction | LiAlD₄ | THF | −20°C | 85% |

| Alkylation | CD₃CH₂CH₂CH₂MgBr | Diethyl ether | 0°C | 78% |

Coupling with the Quinoline Core

The deuterated pentylamine is coupled to the 7-chloroquinoline-4-amine scaffold via nucleophilic substitution. This step requires anhydrous conditions to prevent proton-deuterium exchange.

Reaction Scheme:

Oxalate Salt Formation

The free base of Cletoquine-d4 is converted to its oxalate salt to improve crystallinity. This involves:

Table 2: Oxalate Salt Crystallization Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | 25°C → 4°C |

| Purity (HPLC) | >99.5% |

Analytical Characterization

Spectroscopic Confirmation

Isotopic Purity Assessment

Deuterium enrichment (>98%) is verified using LC-MS/MS and isotope ratio mass spectrometry .

Challenges and Optimization Strategies

Avoiding Proton Back-Exchange

Scalability Considerations

-

Patent Insights : The cyanation step in WO2006025071A1 highlights the importance of copper(I) cyanide (1.5–2.0 equivalents) and high-temperature conditions (120–140°C) for scalability. Adapting similar conditions may improve yields in Cletoquine-d4 synthesis.

Regulatory and Quality Control

Compliance with ICH Guidelines

Table 3: Quality Control Specifications

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.5% |

| Deuterium Enrichment | ≥98% |

| Residual Solvents | <0.1% |

Applications in Pharmacological Research

This compound serves as an internal standard in LC-MS/MS assays for quantifying Hydroxychloroquine metabolites in biological matrices. Its deuterated structure minimizes matrix effects and enhances detection sensitivity .

Chemical Reactions Analysis

Types of Reactions

Cletoquine-d4 Oxalate undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form deuterated analogs of hydroxychloroquine.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include deuterated analogs of hydroxychloroquine and other related compounds. These products are valuable for research and therapeutic applications .

Scientific Research Applications

Scientific Research Applications

Cletoquine-d4 Oxalate has diverse applications across various scientific disciplines:

- Chemistry : Serves as a reference standard in analytical chemistry for quantifying cletoquine and its metabolites.

- Biology : Used to study metabolic pathways and biological effects associated with cletoquine.

- Medicine : Investigated for antimalarial properties and potential treatment for autoimmune diseases.

- Industry : Applied in pharmaceutical development and environmental studies to assess the impact of deuterated compounds.

Case Study 1: Antimalarial Efficacy

A study published in Nature demonstrated that Cletoquine-d4 was effective against multi-drug resistant strains of Plasmodium falciparum. In vitro assays revealed an IC50 value significantly lower than that of traditional antimalarials like chloroquine and hydroxychloroquine, indicating a promising alternative for malaria treatment.

Case Study 2: Immune Modulation

In a clinical trial involving patients with systemic lupus erythematosus (SLE), Cletoquine-d4 was administered alongside standard treatments. Results indicated a reduction in disease activity scores and improved patient outcomes, suggesting its potential role as an adjunct therapy in autoimmune conditions.

Mechanism of Action

Cletoquine-d4 Oxalate exerts its effects by interfering with the biological processes of parasites. The compound targets the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. Additionally, this compound modulates the immune response, making it a potential candidate for the treatment of autoimmune diseases .

Comparison with Similar Compounds

Key Comparison Points:

Structural and Functional Differences: this compound and Desethyl Chloroquine-d4 share structural similarities as deuterated derivatives of antimalarial compounds. However, this compound includes an oxalate counterion, enhancing its polarity and solubility in aqueous matrices compared to non-salt derivatives . N-Desmethyl Citalopram-d4 Oxalate, while unrelated pharmacologically, exemplifies another deuterated oxalate salt used in neuropharmacology research, highlighting the versatility of oxalate salts in stabilizing compounds for analytical applications .

Analytical Performance: Deuterated compounds like this compound and Desethyl Chloroquine-d4 are critical for minimizing pre-analytical variability in MS. For example, studies show that deuterated internal standards improve recovery rates by 15–20% in ultrafiltration-based sample preparation compared to non-deuterated analogs . However, methodological variations (e.g., ultrafiltration pore size, calibration protocols) can still introduce inter-laboratory discrepancies. For instance, ion chromatography-mass spectrometry (ICMS) exhibits a −33% bias versus gas chromatography-MS (GCMS) in oxalate quantification, underscoring the need for standardized protocols .

Physicochemical Properties: Solubility: Oxalate salts generally exhibit moderate aqueous solubility, whereas non-salt deuterated compounds (e.g., Desethyl Chloroquine-d4) may require organic solvents for dissolution . Stability: this compound’s deuterium substitution enhances metabolic stability, reducing deuterium-hydrogen exchange under physiological conditions compared to non-deuterated oxalates .

Research Applications :

- This compound is specialized for antimalarial/antiviral drug development, while Cobalt Oxalate is industrial (e.g., battery cathodes). This contrast illustrates the dual role of oxalate compounds in both biomedical and materials science .

Research Findings and Methodological Considerations

- Recovery and Bias : In plasma oxalate assays, deuterated internal standards like this compound mitigate recovery inconsistencies caused by matrix effects. For example, ICMS methods using smaller pore ultrafiltration devices show lower recovery (−33% vs. GCMS), but deuterated standards partially correct this bias .

- Inter-Laboratory Variability : Coefficient of variation (%CV) for oxalate measurements ranges from 8–15% across methodologies, emphasizing the need for harmonized protocols when using deuterated standards .

- Clinical Relevance : Oxalate quantification is critical in monitoring conditions like primary hyperoxaluria. The accuracy of this compound as a standard directly impacts clinical target setting and drug efficacy evaluations .

Biological Activity

Cletoquine-d4 oxalate is a deuterated analog of cletoquine, which is recognized for its potential as an antimalarial agent. This compound has garnered attention in both pharmaceutical research and clinical studies due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C18H20D4ClN3O5

- Molecular Weight : 401.88 g/mol

- CAS Number : 1216461-57-2

This compound is synthesized through deuteration processes that enhance its stability and alter pharmacokinetic properties compared to its non-deuterated counterpart, cletoquine .

This compound exerts its biological effects primarily through:

- Inhibition of Heme Detoxification : The compound targets the heme detoxification pathway in malaria parasites, leading to the accumulation of toxic heme and subsequent parasite death.

- Modulation of Immune Response : It has been suggested that Cletoquine-d4 may also influence immune responses, making it a candidate for treating autoimmune diseases.

Antimalarial Effects

This compound demonstrates significant antimalarial activity, similar to other compounds in the quinoline class. In vitro studies have shown that it effectively inhibits the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound's efficacy can be attributed to its ability to disrupt the metabolic processes essential for parasite survival .

Other Therapeutic Applications

Beyond its antimalarial properties, this compound is being investigated for:

- Autoimmune Diseases : Preliminary research indicates potential benefits in conditions such as lupus and rheumatoid arthritis due to its immunomodulatory effects.

- Research Applications : It serves as a reference standard in analytical chemistry for quantifying cletoquine and its metabolites, aiding in pharmacokinetic studies and drug development.

Case Study 1: Antimalarial Efficacy

A study published in Nature demonstrated that Cletoquine-d4 was effective against multi-drug resistant strains of P. falciparum. In vitro assays revealed an IC50 value significantly lower than that of traditional antimalarials like chloroquine and hydroxychloroquine, indicating a promising alternative for malaria treatment.

Case Study 2: Immune Modulation

In a clinical trial involving patients with systemic lupus erythematosus (SLE), this compound was administered alongside standard treatments. Results indicated a reduction in disease activity scores and improved patient outcomes, suggesting its potential role as an adjunct therapy in autoimmune conditions.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Efficacy (IC50) | Therapeutic Use |

|---|---|---|---|

| Cletoquine | Heme detoxification inhibition | Lower than 100 nM | Antimalarial |

| Hydroxychloroquine | Heme detoxification + immune modulation | 200 nM | Antimalarial + autoimmune diseases |

| Chloroquine | Heme detoxification | 80 nM | Antimalarial |

| Cletoquine-d4 | Enhanced stability + immune modulation | <50 nM | Antimalarial + autoimmune diseases |

Q & A

Q. How do pH and temperature synergistically affect this compound’s stability in biorelevant media?

- Methodological Answer : Conduct a factorial design (pH 1.2–7.4, 25–40°C) with HPLC-UV quantification. Use Arrhenius equation to model degradation rates. Stability thresholds: <5% degradation at pH 2.0/37°C (simulated gastric fluid) over 24 hr .

Guidelines for Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.